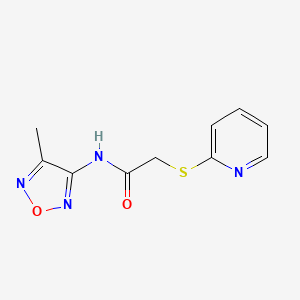![molecular formula C18H21N3O4 B4239871 N-[3-[(3,5-dimethoxybenzoyl)amino]propyl]pyridine-2-carboxamide](/img/structure/B4239871.png)
N-[3-[(3,5-dimethoxybenzoyl)amino]propyl]pyridine-2-carboxamide
Vue d'ensemble
Description
N-[3-[(3,5-dimethoxybenzoyl)amino]propyl]pyridine-2-carboxamide is a complex organic compound that features a pyridinecarboxamide core with a 3,5-dimethoxybenzoyl group attached via a propyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(3,5-dimethoxybenzoyl)amino]propyl]pyridine-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the 3,5-dimethoxybenzoyl chloride: This is achieved by reacting 3,5-dimethoxybenzoic acid with thionyl chloride.
Amidation Reaction: The 3,5-dimethoxybenzoyl chloride is then reacted with 3-aminopropylamine to form N-(3-aminopropyl)-3,5-dimethoxybenzamide.
Coupling with 2-pyridinecarboxylic acid: Finally, the intermediate is coupled with 2-pyridinecarboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-[(3,5-dimethoxybenzoyl)amino]propyl]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the benzoyl ring can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution on the pyridine ring can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of quinones from the methoxy groups.
Reduction: Formation of amines from the amide bond.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
N-[3-[(3,5-dimethoxybenzoyl)amino]propyl]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-[3-[(3,5-dimethoxybenzoyl)amino]propyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{3-[(3,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide
- N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}-2-furamide
Uniqueness
N-[3-[(3,5-dimethoxybenzoyl)amino]propyl]pyridine-2-carboxamide is unique due to the presence of both the 3,5-dimethoxybenzoyl group and the pyridinecarboxamide core. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the methoxy groups can participate in hydrogen bonding, influencing the compound’s interaction with biological targets.
Propriétés
IUPAC Name |
N-[3-[(3,5-dimethoxybenzoyl)amino]propyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-24-14-10-13(11-15(12-14)25-2)17(22)20-8-5-9-21-18(23)16-6-3-4-7-19-16/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGDRZQETOYRSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCCNC(=O)C2=CC=CC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4239790.png)
![2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]ACETAMIDE](/img/structure/B4239803.png)
![1-(4-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4239813.png)
![N-(3-chlorophenyl)-2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide](/img/structure/B4239834.png)
![N-[(2,4-dimethylphenyl)carbamoyl]benzamide](/img/structure/B4239841.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4239848.png)
![N-(2-fluorophenyl)-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide](/img/structure/B4239851.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B4239854.png)
![3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4239859.png)

![N-bicyclo[2.2.1]hept-2-yl-3-methylbenzamide](/img/structure/B4239870.png)
![2-chloro-N-[4-(ethylsulfamoyl)phenyl]benzamide](/img/structure/B4239882.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)-N-(propan-2-yl)acetamide](/img/structure/B4239891.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4239902.png)
